molecular formula C6H4Cl2O B058162 3,5-Dichlorophenol CAS No. 591-35-5

3,5-Dichlorophenol

Cat. No. B058162
CAS RN: 591-35-5
M. Wt: 163 g/mol
InChI Key: VPOMSPZBQMDLTM-UHFFFAOYSA-N
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Description

3,5-Dichlorophenol (3,5-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is mainly used as a pesticide, disinfectant, and as a chemical intermediate in the production of dyes, plastics, and pharmaceuticals .


Synthesis Analysis

While specific synthesis pathways for 3,5-Dichlorophenol were not detailed in the papers reviewed, related compounds such as 2,5-Dichlorophenol have been synthesized from dichloroaniline through diazotization followed by hydrolysis, suggesting similar methodologies could be applicable for 3,5-Dichlorophenol synthesis under appropriate conditions.


Molecular Structure Analysis

The molecular formula of 3,5-Dichlorophenol is C6H4Cl2O . The molecular weight is 163.00 g/mol . The IUPAC Standard InChI is InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H .


Physical And Chemical Properties Analysis

3,5-Dichlorophenol has a phenolic odor . It has a melting point of 67.8 °C and a boiling point of 233 °C . It is insoluble in water .

Scientific Research Applications

Environmental Microbiology

  • Application : 3,5-Dichlorophenol (3,5-DCP) is used to study its toxic effects on nitrifying activity and mortality in biologically activated sludge systems .
  • Method : The effects of 3,5-DCP on nitrification kinetics were investigated using respirometry techniques . The toxic substances studied in this work, cadmium and 3,5-DCP, are representative of chemical substances commonly found in municipal sewage and industrial effluents .
  • Results : IC50 values determination gives concentrations of 3.1 mg/L for 3,5-DCP at 21±1°C . The presence of 3,5-DCP (at IC50 concentration) induced a dramatic increase of the nitrifying decay rate at 20°C .

Analytical Chemistry

  • Application : 3,5-Dichlorophenol may be used as a reference standard in the determination of the analyte in water samples and human urine samples .
  • Method : The determination of the analyte is done by simultaneous dispersive liquid–liquid microextraction (DLLME) and derivatization combined with gas chromatography-electron-capture detection (GC-ECD) method .
  • Results : The specific results or outcomes of this application are not provided in the source .

Pharmaceutical Industry

  • Application : 3,5-Dichlorophenol is used as a pharmaceutical intermediate .
  • Method & Results : The specific methods of application and the results or outcomes obtained in this field are not provided in the source .

Thermochemistry

  • Application : 3,5-Dichlorophenol is used in thermochemistry studies .
  • Method : The thermochemical data of 3,5-Dichlorophenol is collected using various methods, including gas phase thermochemistry data and reaction thermochemistry data .
  • Results : The specific results or outcomes of this application are not provided in the source .

Pesticide Manufacturing

  • Application : 3,5-Dichlorophenol is used as a pesticide .
  • Method : The specific methods of application in this field are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Herbicide Manufacturing

  • Application : 3,5-Dichlorophenol is used as an intermediate in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
  • Method : The specific methods of application in this field are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Thermochemistry

  • Application : 3,5-Dichlorophenol is used in thermochemistry studies .
  • Method : The thermochemical data of 3,5-Dichlorophenol is collected using various methods, including gas phase thermochemistry data and reaction thermochemistry data .
  • Results : The specific results or outcomes of this application are not provided in the source .

Pesticide Manufacturing

  • Application : 3,5-Dichlorophenol is used as a pesticide .
  • Method : The specific methods of application in this field are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Herbicide Manufacturing

  • Application : 3,5-Dichlorophenol is used as an intermediate in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
  • Method : The specific methods of application in this field are not provided in the source .
  • Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

3,5-Dichlorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful in contact with skin or if inhaled .

properties

IUPAC Name

3,5-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
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InChI Key

VPOMSPZBQMDLTM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)O
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Molecular Formula

C6H4Cl2O
Record name 3,5-DICHLOROPHENOL
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DSSTOX Substance ID

DTXSID2025006
Record name 3,5-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

Prisms (from petroleum ether) or pink crystals. (NTP, 1992), Colorless solid; [ICSC] Yellowish solid; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

451 °F at 760 mmHg (NTP, 1992), 233 °C, at 100.9kPa: 233 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in petroleum ether, In water, 5,380 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.54 (poor)
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.08 [mmHg], 0.00842 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1
Record name 3,5-Dichlorophenol
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Mechanism of Action

Chlorinated phenols ... are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Product Name

3,5-Dichlorophenol

Color/Form

Prisms from petroleum ether

CAS RN

591-35-5
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Melting Point

154 °F (NTP, 1992), 68 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichlorophenol
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Reactant of Route 2
3,5-Dichlorophenol
Reactant of Route 3
3,5-Dichlorophenol
Reactant of Route 4
3,5-Dichlorophenol
Reactant of Route 5
3,5-Dichlorophenol
Reactant of Route 6
3,5-Dichlorophenol

Citations

For This Compound
3,390
Citations
IM Arabatzis, S Antonaraki, T Stergiopoulos… - … of Photochemistry and …, 2002 - Elsevier
Both opaque and transparent TiO 2 nanocrystalline thin films were developed on glass substrates by applying dip coating and doctor-blade deposition techniques, using titanium(IV) …
Number of citations: 279 www.sciencedirect.com
J Thibodeau, A Gauthier, M Duguay… - Applied and …, 2004 - Am Soc Microbiol
A membrane-associated 3,5-dichlorophenol reductive dehalogenase was isolated from Desulfitobacterium frappieri PCP-1. The highest dehalogenase activity was observed with the …
Number of citations: 73 journals.asm.org
A Brack, J Strube, P Stolz, H Decker - Biochimica et Biophysica Acta (BBA) …, 2003 - Elsevier
There is a great need for research in the field of homeopathy for laboratory test systems to investigate the actions of ultrahighly diluted biological effectors. With this in mind, we used the …
Number of citations: 39 www.sciencedirect.com
T Widjaja, T Miyata, Y Nakano, W Nishijima, M Okada - Chemosphere, 2004 - Elsevier
The objectives of this study were to evaluate the performance of powdered activated carbon treatment (PACT) process based on the adsorption capacity of powdered activated carbon (…
Number of citations: 45 www.sciencedirect.com
Z Kimura, Y Hirano, Y Matsuzawa, A Hiraishi - Journal of bioscience and …, 2016 - Elsevier
The effects of 3,5-dichlorophenol (DCP) on excess sludge reduction and microbial community dynamics were studied using laboratory-scale activated sludge reactors. The addition of 3,…
Number of citations: 12 www.sciencedirect.com
Y Yang, Y Yu, H Xi, Y Zhou, C Wang, C Wu… - Journal of …, 2022 - Elsevier
Nutritional conditions of activated sludge had a significant influence on nitrification inhibition response. This study comprehensively investigated the inhibition of 3,5-dichlorophenol (3,5-…
Number of citations: 4 www.sciencedirect.com
L Xie, T Gomes, KA Solhaug, Y Song, KE Tollefsen - Aquatic Toxicology, 2018 - Elsevier
Standard chemical toxicity testing guidelines using aquatic plant Lemna minor have been developed by several international standardisation organisations. Although being highly …
Number of citations: 18 www.sciencedirect.com
SY Choi, K Ohashi - Analytical sciences, 2000 - Springer
The large synergistic effect of 3,5-dichlorophenol (Hdcp) in the extraction of gallium(III) with 2-methyl-8-quinolinol derivatives (HA), such as 2-methyl-8-quinolinol (HMQ), 2-methyl-5-…
Number of citations: 27 link.springer.com
S Katsuta, N Suzuki - Talanta, 1992 - Elsevier
The effect of 3,5-dichlorophenol (DCP) on the extraction of Cu(II) and Zn(II) with acetylacetone (Hacac) and trifluoroacetylacetone (Htfa) in heptane and carbon tetrachloride has been …
Number of citations: 16 www.sciencedirect.com
Y Qiu, CH Kuo, ME Zappi, EC Fleming - Journal of Environmental …, 2004 - ascelibrary.org
The kinetics and mechanisms associated with the ozonation of 2,6-, 3,4-, and 3,5-dichlorophenols (DCPs) in aqueous solutions were studied. It was found that 2 moles of ozone are …
Number of citations: 13 ascelibrary.org

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